
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal is an organic compound that features a brominated thiophene ring attached to a dimethylpropanal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal typically involves the bromination of thiophene followed by the introduction of the dimethylpropanal group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a brominated thiophene with a boronic acid derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid.
Reduction: 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways .
類似化合物との比較
Similar Compounds
5-(4-Bromophenyl)-2,2-dimethylpropanal: Similar structure but with a bromophenyl group instead of a bromothiophene group.
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanol: The reduced form of the aldehyde.
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid: The oxidized form of the aldehyde.
Uniqueness
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal is unique due to the presence of the bromothiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various functional materials and bioactive compounds.
特性
分子式 |
C9H11BrOS |
|---|---|
分子量 |
247.15 g/mol |
IUPAC名 |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C9H11BrOS/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4,6H,5H2,1-2H3 |
InChIキー |
SEWIIAIBKSVRMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=C(S1)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


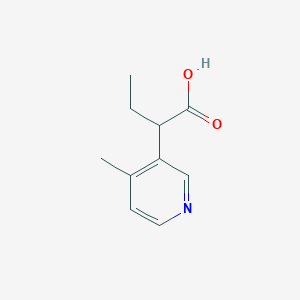
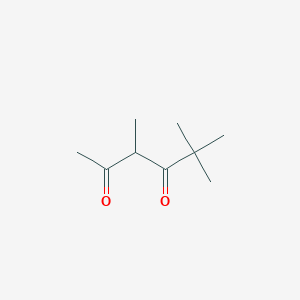
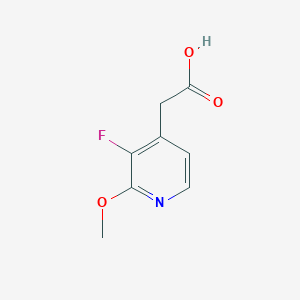
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)
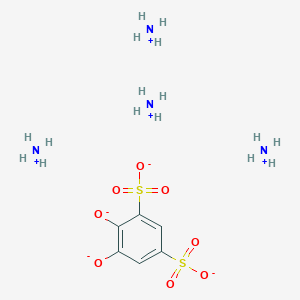
![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)
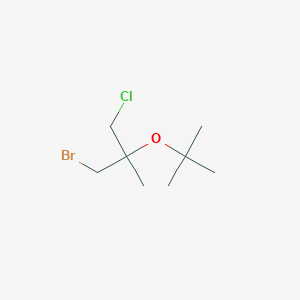

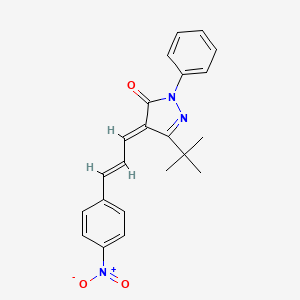
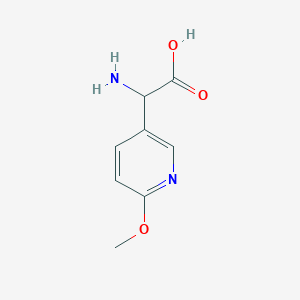


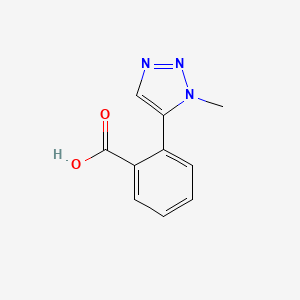
![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
